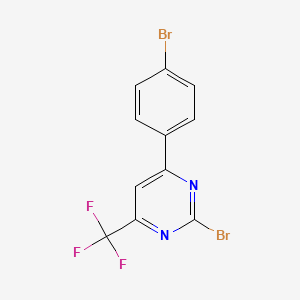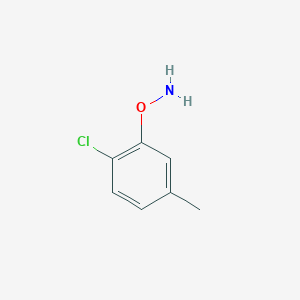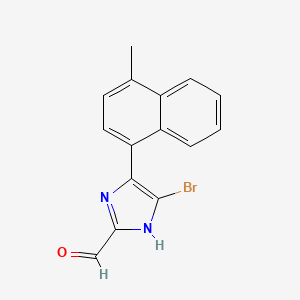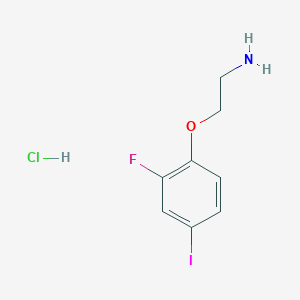
2-Bromo-6-(4-bromophenyl)-4-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-(4-bromophenyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that contains bromine, fluorine, and nitrogen atoms. It is a derivative of pyrimidine, a six-membered ring structure with two nitrogen atoms at positions 1 and 3. The presence of bromine and trifluoromethyl groups in the compound makes it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(4-bromophenyl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde, trifluoroacetic acid, and guanidine.
Formation of Intermediate: The initial step involves the reaction of 4-bromobenzaldehyde with trifluoroacetic acid to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization with guanidine to form the pyrimidine ring.
Bromination: The final step involves the bromination of the pyrimidine ring to introduce the bromine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Bromo-6-(4-bromophenyl)-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are used for oxidation and reduction reactions.
Coupling Reactions: Palladium catalysts, along with bases such as potassium carbonate, are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, oxidized or reduced derivatives, and biaryl compounds.
科学的研究の応用
2-Bromo-6-(4-bromophenyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is used in the study of enzyme inhibitors and as a probe to investigate biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Bromo-6-(4-bromophenyl)-4-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the substrate from accessing the enzyme. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
2-Bromo-4-(trifluoromethyl)pyrimidine: Lacks the 4-bromophenyl group.
6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidine: Lacks the bromine atom at position 2.
2-Bromo-6-(4-bromophenyl)pyrimidine: Lacks the trifluoromethyl group.
Uniqueness
2-Bromo-6-(4-bromophenyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and physical properties
特性
分子式 |
C11H5Br2F3N2 |
|---|---|
分子量 |
381.97 g/mol |
IUPAC名 |
2-bromo-4-(4-bromophenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H5Br2F3N2/c12-7-3-1-6(2-4-7)8-5-9(11(14,15)16)18-10(13)17-8/h1-5H |
InChIキー |
RKJRAIUCPUEASF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)Br)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(3-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13715439.png)




![4-Chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715502.png)





![3-[5-(4-Methoxy-phenylsulfamoyl)-2-morpholin-4-yl-phenylcarbamoyl]-acrylic acid](/img/structure/B13715530.png)

![3-(pyridin-2-yldisulfanyl)-N-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethyl]propanamide](/img/structure/B13715536.png)
